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molecular formula C15H16BNO4 B1399720 (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid CAS No. 874288-15-0

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Cat. No. B1399720
M. Wt: 285.1 g/mol
InChI Key: WJHSWLXHDJCBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216980B2

Procedure details

3-Carboxyphenylboronic acid (140 mg, 0.84 mmol), PyBOP (376 mg, 0.72 mmol) and HOBt (97.7 mg, 0.72 mmol) were dissolved in DMF (3.18 mL) and treated with DIPEA (420 μL, 2.41 mmol). After 5 min at ambient temperature, 4-methoxybenzenemethanamine (78 μL, 0.60 mmol) was added. The homogeneous reaction mixture was stirred at ambient temperature for 16 h, the solvent was removed under reduced pressure, and the residue purified by preparative HPLC (5-40% MeCN over 40 min, 35 mL/min) to afford the product as a white solid.
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
376 mg
Type
reactant
Reaction Step One
Name
Quantity
97.7 mg
Type
reactant
Reaction Step One
Name
Quantity
3.18 mL
Type
solvent
Reaction Step One
Name
Quantity
420 μL
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([B:10]([OH:12])[OH:11])[CH:7]=[CH:8][CH:9]=1)([OH:3])=O.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[CH3:65][O:66][C:67]1[CH:72]=[CH:71][C:70]([CH2:73][NH2:74])=[CH:69][CH:68]=1>CN(C=O)C>[CH3:65][O:66][C:67]1[CH:72]=[CH:71][C:70]([CH2:73][NH:74][C:1]([C:4]2[CH:5]=[C:6]([B:10]([OH:12])[OH:11])[CH:7]=[CH:8][CH:9]=2)=[O:3])=[CH:69][CH:68]=1 |f:1.2|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=CC1)B(O)O
Name
Quantity
376 mg
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
97.7 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3.18 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
420 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
78 μL
Type
reactant
Smiles
COC1=CC=C(C=C1)CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The homogeneous reaction mixture was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by preparative HPLC (5-40% MeCN over 40 min, 35 mL/min)
Duration
40 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)CNC(=O)C=1C=C(C=CC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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